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Compound of Interest

Compound Name: 4-Bromo-2-nitropyridin-3-amine

Cat. No.: B2930428 Get Quote

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-2-
nitropyridin-3-amine

Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern

chemistry for the structural elucidation of organic molecules. This guide provides a detailed

theoretical prediction of the ¹H and ¹³C NMR spectra for 4-Bromo-2-nitropyridin-3-amine, a

polysubstituted heteroaromatic compound. By dissecting the electronic effects of each

substituent—the pyridine nitrogen, a bromo group, a nitro group, and an amino group—we

derive the expected chemical shifts, multiplicities, and coupling constants. This document is

intended for researchers, scientists, and drug development professionals who rely on spectral

analysis for molecular characterization. The predictive methodology outlined herein serves as a

robust framework for interpreting complex NMR data, blending foundational principles with

computational insights.

Molecular Structure and Electronic Environment
4-Bromo-2-nitropyridin-3-amine (CAS No: 91647449) is a pyridine derivative with a unique

arrangement of functional groups that create a complex electronic environment.[1] The

structure and standard IUPAC numbering are shown below. Understanding this substitution

pattern is the first step in predicting the NMR spectrum.

Position 1: Pyridine Nitrogen (electron-withdrawing, deshielding α-carbons and protons).
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Position 2: Nitro group (-NO₂) (strongly electron-withdrawing via induction and resonance,

strongly deshielding).

Position 3: Amino group (-NH₂) (strongly electron-donating via resonance, shielding).

Position 4: Bromine (-Br) (electron-withdrawing via induction, weakly donating via resonance,

deshielding).

The interplay of these groups dictates the electron density at each carbon and hydrogen atom,

which in turn governs their resonance frequency (chemical shift) in an NMR experiment.
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Fig. 2: Predictive workflow for NMR spectra
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Fig. 3: Experimental workflow for NMR analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2930428?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2930428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

